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molecular formula C6H8BNO2 B1199585 3-Aminophenylboronic acid CAS No. 30418-59-8

3-Aminophenylboronic acid

Cat. No. B1199585
M. Wt: 136.95 g/mol
InChI Key: JMZFEHDNIAQMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097463B2

Procedure details

The reaction scheme is illustrated in FIG. 6. FIG. 7 shows IR spectra of the reactants sulfo-NHS-biotin (top) and m-aminophenylboronic acid (middle), and the non-purified reaction mixture after stirring (bottom), comprising the reaction product (i.e. the compound with formula (II)). The bottom spectrum shows an additional vibration at about 1685 cm-1 (indicated with an arrow in FIG. 7) which can be attributed to the amide bond formed between biotin and m-aminophenylboronic acid.
Name
sulfo-NHS-biotin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5][C@@H:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]N2C(=O)C(S([O-])(=O)=O)CC2=O)=[O:11])[C@H:3]2[NH:24][C:25]([NH:27][C@@H:2]12)=[O:26].[Na+].[NH2:29][C:30]1[CH:31]=[C:32]([B:36]([OH:38])[OH:37])[CH:33]=[CH:34][CH:35]=1>>[OH:12][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][C@H:4]1[C@@H:3]2[C@@H:2]([NH:27][C:25]([NH:24]2)=[O:26])[CH2:1][S:5]1)=[O:11].[NH2:29][C:30]1[CH:31]=[C:32]([B:36]([OH:38])[OH:37])[CH:33]=[CH:34][CH:35]=1 |f:0.1|

Inputs

Step One
Name
sulfo-NHS-biotin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Step Three
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the non-purified reaction mixture after stirring (bottom)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction scheme

Outcomes

Product
Name
Type
product
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Name
Type
product
Smiles
NC=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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